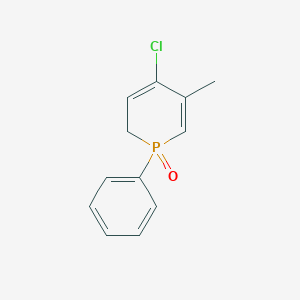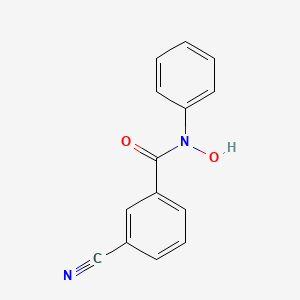
3-Cyano-N-hydroxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-N-hydroxy-N-phenylbenzamide is a chemical compound with the molecular formula C14H10N2O2 It is characterized by the presence of a cyano group (-CN), a hydroxy group (-OH), and a phenyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-hydroxy-N-phenylbenzamide typically involves the reaction of 3-cyanobenzoyl chloride with N-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The reaction can be summarized as follows:
3-Cyanobenzoyl chloride+N-hydroxyanilineBasethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzamide derivatives with ketone or aldehyde groups.
Reduction: Formation of N-hydroxy-N-phenylbenzamide with an amine group.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-Cyano-N-hydroxy-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyano-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-hydroxy-N-phenylbenzamide
- 3-Cyano-N-methylbenzamide
- 4-Hydroxy-N-phenylbenzamide
Uniqueness
3-Cyano-N-hydroxy-N-phenylbenzamide is unique due to the presence of both cyano and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency as an enzyme inhibitor and greater versatility in synthetic applications.
Properties
CAS No. |
100216-90-8 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-cyano-N-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C14H10N2O2/c15-10-11-5-4-6-12(9-11)14(17)16(18)13-7-2-1-3-8-13/h1-9,18H |
InChI Key |
MKKCPBIFMNUYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)

![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
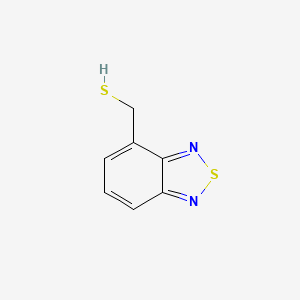

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

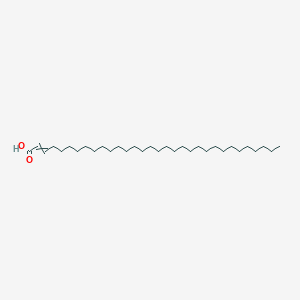
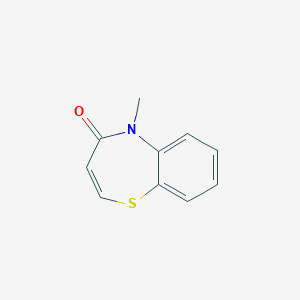

![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
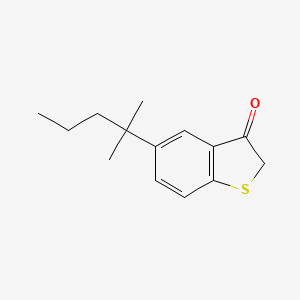
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
